beta-Alanyl-3-methyl-L-histidine Nitrate
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Overview
Description
It is naturally found in most animal tissues and is known for its potent antioxidant properties and ability to scavenge hydroxyl radicals . This compound is less potent than L-carnosine in inhibiting protein-protein crosslinking but still plays a significant role in muscle metabolism and antioxidant mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Anserine nitrate salt can be synthesized through the reaction of beta-alanine and 3-methyl-L-histidine in the presence of nitric acid. The reaction typically involves the following steps:
- Dissolving beta-alanine and 3-methyl-L-histidine in an appropriate solvent.
- Adding nitric acid to the solution to form the nitrate salt.
- Purifying the product through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of L-Anserine nitrate salt follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale mixing of beta-alanine and 3-methyl-L-histidine.
- Controlled addition of nitric acid under specific temperature and pressure conditions.
- Continuous purification and crystallization to obtain high-purity L-Anserine nitrate salt .
Chemical Reactions Analysis
Types of Reactions
L-Anserine nitrate salt undergoes various chemical reactions, including:
Oxidation: It acts as an antioxidant, scavenging hydroxyl radicals.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: It can participate in substitution reactions with other compounds.
Common Reagents and Conditions
Oxidation: Typically involves reactive oxygen species or other oxidizing agents.
Reduction: Requires reducing agents such as sodium borohydride.
Substitution: Involves nucleophiles or electrophiles depending on the reaction.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
L-Anserine nitrate salt has a wide range of scientific research applications:
Chemistry: Used as a model compound to study dipeptide behavior and reactions.
Biology: Investigated for its role in muscle metabolism and antioxidant mechanisms.
Medicine: Studied for its potential therapeutic effects in conditions like diabetes and hyperuricemia.
Industry: Used in the development of antioxidant formulations and supplements
Mechanism of Action
L-Anserine nitrate salt exerts its effects through several mechanisms:
Antioxidant Activity: Scavenges hydroxyl radicals and inhibits nonenzymatic protein glycation.
Urate-Lowering Effects: Inhibits xanthine oxidase activity, reducing uric acid production.
Gut Microbiota Modulation: Alters gut microbiota composition, enhancing its protective effects against hyperuricemia and renal inflammation
Comparison with Similar Compounds
L-Anserine nitrate salt is often compared with other similar compounds such as:
L-Carnosine: A dipeptide with similar antioxidant properties but more potent in inhibiting protein-protein crosslinking.
Beta-Alanine: A precursor in the synthesis of L-Anserine and L-Carnosine.
3-Methyl-L-Histidine: Another component of L-Anserine with distinct metabolic roles.
L-Anserine nitrate salt stands out due to its unique combination of antioxidant properties and its ability to modulate gut microbiota, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid;nitric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3.HNO3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11;2-1(3)4/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17);(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWOKAYJAHHSNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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